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Compound of Interest

7a-Methyl-2,3,7, 7a-tetrahydro-1H-
indene-1,5(6H)-dione

Cat. No.: B009248

Compound Name:

An In-Depth Exploration of the Physical, Chemical, and Spectroscopic Properties of a
Cornerstone Chiral Building Block

Introduction

The Hajos-Parrish ketone, formally known as (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-
indene-1,5(6H)-dione, stands as a landmark molecule in the field of organic chemistry. Its
discovery in the early 1970s through a pioneering organocatalytic intramolecular aldol reaction
marked a significant advancement in asymmetric synthesis.[1][2] This bicyclic enedione has
since become an indispensable chiral building block in the total synthesis of a vast array of
complex natural products, including steroids and terpenoids.[2][3] Its rigid, functionalized
scaffold provides a versatile platform for the stereocontrolled introduction of new chiral centers,
making it a subject of continuous interest for researchers, scientists, and drug development
professionals. This technical guide provides a detailed examination of the physical and
chemical properties of the Hajos-Parrish ketone, its synthesis, and its spectral characterization,
offering field-proven insights into its application.

Core Physical and Chemical Properties

The Hajos-Parrish ketone is a crystalline solid at room temperature, typically appearing as a
brown to orange solid.[4] Its fundamental properties are summarized in the table below. The
molecule's chirality, stemming from the quaternary carbon at the 7a-position, is a defining
feature, leading to its optical activity.
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Property Value Source(s)
Molecular Formula C10H1202 [4115][6]
Molecular Weight 164.20 g/mol [41[6]

CAS Number 17553-86-5

Appearance Brown to orange solid [4]

Melting Point 57-64 °C

Specific Rotation ([a]2°/D) +352 £ 2° (c=1 in EtOH) [4]

Solubility: While specific quantitative solubility data is not widely published, the Hajos-Parrish
ketone is soluble in a range of common organic solvents, including ethanol, chloroform, and
ethyl acetate, which are often used in its synthesis and purification.

The Proline-Catalyzed Intramolecular Aldol
Reaction: Synthesis of the Hajos-Parrish Ketone

The seminal synthesis of the Hajos-Parrish ketone is achieved through the (S)-proline-
catalyzed intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
This reaction is a cornerstone of organocatalysis, demonstrating the ability of a small, chiral
organic molecule to induce high levels of enantioselectivity.

Reaction Mechanism

The mechanism of the proline-catalyzed intramolecular aldol reaction has been the subject of
extensive study. Two primary mechanistic pathways have been proposed: the enamine
mechanism and the iminium catalysis mechanism. The generally accepted enamine
mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of
the triketone starting material with proline. This is followed by an intramolecular cyclization and
subsequent hydrolysis to yield the bicyclic ketol, which then dehydrates to form the enedione

product.
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Caption: Proposed enamine mechanism for the synthesis of the Hajos-Parrish ketone.

Experimental Protocol: A Validated Synthesis

The following protocol is adapted from a well-established and reliable procedure published in
Organic Syntheses, a testament to its robustness and reproducibility.[7]

Step 1: Formation of the Bicyclic Ketol Intermediate

 In a suitable reaction vessel, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in an
appropriate solvent such as N,N-dimethylformamide (DMF).

e Add a catalytic amount (typically 3 mol%) of (S)-(-)-proline to the solution.

 Stir the reaction mixture at room temperature. The reaction progress can be monitored by
thin-layer chromatography (TLC).

» Upon completion, the reaction mixture containing the intermediate bicyclic ketol is typically
used directly in the next step without isolation. The ketol intermediate has a reported melting
point of 118-119°C and a specific rotation [a]D?> of +59.8°.[7]

Step 2: Dehydration to the Hajos-Parrish Ketone

 To the solution containing the bicyclic ketol, add a dehydrating agent. Acommon method
involves the use of p-toluenesulfonic acid in refluxing benzene or the addition of a solution of
concentrated sulfuric acid in DMF.[7]
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Heat the reaction mixture to facilitate dehydration. Reaction progress can be monitored by
gas chromatography (GC) or TLC.

After the reaction is complete, perform an aqueous workup to remove the acid catalyst and
other water-soluble impurities.

Extract the product into an organic solvent such as dichloromethane.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and
concentrate under reduced pressure to yield the crude Hajos-Parrish ketone as an oily,
brown semisolid.[7]

Purification can be achieved through column chromatography on silica gel.
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Caption: A streamlined workflow for the synthesis of the Hajos-Parrish ketone.
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Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of the Hajos-Parrish ketone is
essential for its identification, purity assessment, and for monitoring its transformations in multi-
step syntheses.

'H NMR Spectroscopy

While a complete, explicitly assigned spectrum from a primary literature source is not readily
available in a consolidated format, the expected proton NMR spectrum of the Hajos-Parrish
ketone would exhibit signals corresponding to the methyl group, the methylene protons of both
the five- and six-membered rings, and the vinyl proton. The methyl group would appear as a
sharp singlet, and the various methylene protons would likely present as complex multiplets
due to their diastereotopic nature and spin-spin coupling.

3C NMR Spectroscopy

The carbon NMR spectrum is a powerful tool for confirming the carbon framework of the Hajos-
Parrish ketone. Key expected signals include those for the two carbonyl carbons, the
guaternary carbon at the ring junction, the methyl carbon, and the carbons of the enone
system.

Infrared (IR) Spectroscopy

The IR spectrum of the Hajos-Parrish ketone is characterized by strong absorption bands
corresponding to the carbonyl groups. As an a,3-unsaturated ketone, the C=0 stretching
vibration of the enone system is expected at a lower frequency (around 1665-1685 cm~1)
compared to the saturated ketone (around 1705-1725 cm~1). The spectrum would also show C-
H stretching and bending vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the Hajos-Parrish ketone. The molecular ion peak (M*) would be observed at m/z = 164.20.
The fragmentation pattern would likely involve characteristic losses of CO and other small
neutral molecules, as well as cleavages of the bicyclic ring system.
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Applications in Synthesis

The Hajos-Parrish ketone is a highly valued chiral building block due to the strategic placement
of its functional groups and its defined stereochemistry. It has been instrumental in the total
synthesis of numerous natural products, particularly steroids, prostaglandins, and various
terpenoids.[2][3] Its enone functionality allows for a variety of transformations, including
conjugate additions, while the saturated ketone can be selectively functionalized. Furthermore,
the development of "iso-Hajos-Parrish ketones" has expanded the synthetic utility of this
structural motif.[3]

Conclusion

The Hajos-Parrish ketone remains a molecule of significant importance in the field of organic
synthesis. Its efficient and stereoselective preparation via organocatalysis represents a
landmark achievement, and its versatile structure continues to be exploited in the elegant
construction of complex molecular architectures. A thorough understanding of its physical,
chemical, and spectroscopic properties, as detailed in this guide, is fundamental for any
researcher or professional engaged in its use for synthetic endeavors. The self-validating
nature of its well-established synthesis and the wealth of data supporting its structure and
reactivity underscore its trustworthiness as a reliable chiral starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Hajos-Parrish Ketone: A Comprehensive Technical
Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at:
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parrish-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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